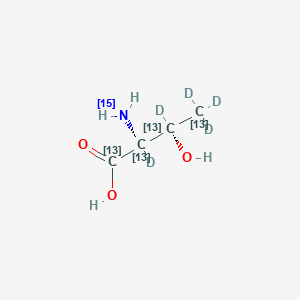

L-Threonine-13C4,15N,d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C4H9NO3 |

|---|---|

分子量 |

129.114 g/mol |

IUPAC名 |

(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1 |

InChIキー |

AYFVYJQAPQTCCC-OWPUPSSQSA-N |

異性体SMILES |

[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2] |

正規SMILES |

CC(C(C(=O)O)N)O |

製品の起源 |

United States |

Foundational & Exploratory

L-Threonine-¹³C₄,¹⁵N,d₅: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled (SIL) form of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N), and five hydrogen atoms are replaced with deuterium (B1214612) (d₅). This extensive labeling makes it a powerful tool in metabolic research and quantitative proteomics, primarily for use as a tracer in metabolic flux analysis and as an internal standard in mass spectrometry-based applications. Its high isotopic purity and significant mass shift from its unlabeled counterpart ensure accurate and sensitive detection in complex biological matrices.

This guide provides a comprehensive overview of L-Threonine-¹³C₄,¹⁵N,d₅, including its properties, applications, and detailed experimental protocols.

Core Properties

The fundamental characteristics of L-Threonine-¹³C₄,¹⁵N,d₅ are summarized below. These values are aggregated from various suppliers and should be confirmed with the specific product's certificate of analysis.

| Property | Value |

| Chemical Formula | ¹³C₄H₄D₅¹⁵NO₃ |

| Molecular Weight | Approximately 129.11 g/mol |

| Isotopic Purity (¹³C) | ≥ 99 atom % |

| Isotopic Purity (¹⁵N) | ≥ 98 atom % |

| Isotopic Purity (D) | ≥ 98 atom % |

| Appearance | White to off-white solid |

| Melting Point | Approximately 256 °C (decomposes) |

| Synonyms | (2S,3R)-2-Amino-3-hydroxybutyric acid-¹³C₄,¹⁵N,d₅ |

Applications in Research

The unique isotopic composition of L-Threonine-¹³C₄,¹⁵N,d₅ makes it an invaluable tool in several advanced research applications.

Metabolic Flux Analysis (MFA)

Stable isotope tracers are fundamental to metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. By introducing L-Threonine-¹³C₄,¹⁵N,d₅ into cell culture or in vivo models, researchers can trace the metabolic fate of threonine through various biochemical pathways. The incorporation of ¹³C and ¹⁵N into downstream metabolites can be monitored by mass spectrometry, providing a detailed map of metabolic activity. This is particularly relevant for studying threonine metabolism and its connections to other pathways, such as the synthesis of glycine (B1666218) and acetyl-CoA.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.[1] While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, other essential amino acids like threonine can also be employed. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural threonine, while another is grown in a "heavy" medium containing L-Threonine-¹³C₄,¹⁵N,d₅. After a specific number of cell divisions to ensure complete incorporation, the cell populations can be subjected to different experimental conditions.[2] The protein lysates are then combined, digested, and analyzed by LC-MS/MS. The mass difference between the heavy and light peptides allows for the accurate relative quantification of thousands of proteins.[2]

Internal Standard for Mass Spectrometry

Due to its chemical identity with endogenous L-threonine and its distinct mass, L-Threonine-¹³C₄,¹⁵N,d₅ is an ideal internal standard for the accurate quantification of L-threonine in biological samples such as plasma, serum, and tissue extracts.[3] When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte during chromatography and is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[3][4]

Signaling Pathways and Metabolic Context

Threonine metabolism is intricately linked to several key cellular signaling pathways. L-Threonine-¹³C₄,¹⁵N,d₅ can be used to probe the dynamics of these pathways under various physiological and pathological conditions.

Threonine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic functions.[5] It can be metabolized through several pathways, with the threonine dehydrogenase pathway being a major route of degradation, producing glycine and acetyl-CoA.[6] These products are central to cellular metabolism, with acetyl-CoA entering the tricarboxylic acid (TCA) cycle for energy production and glycine participating in one-carbon metabolism.[6]

Threonine has also been shown to influence key signaling pathways that regulate cell growth, proliferation, and metabolism, including the PI3K/Akt, MAPKs, and mTOR pathways.[6][7] For instance, L-threonine can stimulate the G1/S phase transition in mouse embryonic stem cells through these signaling cascades.[6]

Figure 1: Overview of L-Threonine Metabolism and Influenced Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for the application of L-Threonine-¹³C₄,¹⁵N,d₅ in research.

Protocol 1: Metabolic Labeling for Quantitative Proteomics (SILAC)

This protocol outlines a general workflow for a SILAC experiment using L-Threonine-¹³C₄,¹⁵N,d₅.

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use a custom SILAC medium deficient in L-threonine, supplemented with natural ("light") L-threonine at a standard concentration.

-

For the "heavy" population, use the same base medium supplemented with L-Threonine-¹³C₄,¹⁵N,d₅ at the same concentration.

-

Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[8]

-

Verify complete incorporation by analyzing a small aliquot of protein lysate by mass spectrometry.

2. Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations.

3. Sample Harvesting and Lysis:

-

Harvest the "light" and "heavy" cell populations.

-

Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

4. Protein Digestion:

-

Quantify the protein concentration of the lysate (e.g., using a BCA assay).

-

Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

-

Digest the proteins into peptides using a protease such as trypsin or Lys-C overnight at 37°C.

5. Peptide Cleanup:

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) method.

-

Dry the purified peptides under vacuum.

6. LC-MS/MS Analysis:

-

Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Acquire data in a data-dependent acquisition (DDA) mode.

7. Data Analysis:

-

Process the raw mass spectrometry data using a software package capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).

-

The software will identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs to determine the relative abundance of proteins between the two experimental conditions.

Figure 2: General Experimental Workflow for a SILAC-based Proteomics Study.

Protocol 2: Quantification of L-Threonine in Plasma using LC-MS/MS

This protocol describes the use of L-Threonine-¹³C₄,¹⁵N,d₅ as an internal standard for the quantification of endogenous L-threonine in plasma.

1. Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of L-Threonine-¹³C₄,¹⁵N,d₅ (Internal Standard, IS) in a suitable solvent (e.g., 0.1 M HCl) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards of unlabeled L-threonine in a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) over the expected physiological concentration range.

-

Prepare a working IS solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.

2. Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or quality control sample, add 5 µL of the working IS solution.

-

Add 150 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

-

Employ a gradient elution with a mobile phase system, for example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Inject 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Optimize the MRM transitions for both unlabeled L-threonine and L-Threonine-¹³C₄,¹⁵N,d₅. Example transitions:

-

L-Threonine: Q1 (Precursor Ion) m/z 120.1 → Q3 (Product Ion) m/z 74.1

-

L-Threonine-¹³C₄,¹⁵N,d₅: Q1 (Precursor Ion) m/z 129.1 → Q3 (Product Ion) m/z 80.1

-

-

Optimize instrument parameters such as collision energy, declustering potential, and source temperature.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of L-threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 3: Workflow for Quantitative Analysis of L-Threonine in Plasma.

Conclusion

L-Threonine-¹³C₄,¹⁵N,d₅ is a highly versatile and powerful tool for researchers in the fields of metabolomics, proteomics, and drug development. Its extensive isotopic labeling provides the necessary mass shift and stability for use as a tracer in metabolic flux analysis and as a reliable internal standard for accurate quantification. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the successful implementation of L-Threonine-¹³C₄,¹⁵N,d₅ in a variety of research applications, ultimately enabling a deeper understanding of threonine metabolism and its role in health and disease.

References

- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

L-Threonine-13C4,15N,d5 chemical structure and properties

An In-Depth Technical Guide to L-Threonine-¹³C₄,¹⁵N,d₅

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, metabolism, and various physiological functions, including the synthesis of glycine (B1666218), protein phosphorylation, and O-linked glycosylation.[1][2] Its isotopically labeled counterpart, L-Threonine-¹³C₄,¹⁵N,d₅, is a powerful tool in modern biomedical and pharmaceutical research. This stable isotope-labeled compound incorporates four carbon-13 (¹³C) atoms, one nitrogen-15 (B135050) (¹⁵N) atom, and five deuterium (B1214612) (D or ²H) atoms. The incorporation of these heavy isotopes renders the molecule chemically identical to its natural counterpart but distinguishable by mass.

This mass difference is the cornerstone of its utility, enabling precise and accurate quantification in complex biological matrices. L-Threonine-¹³C₄,¹⁵N,d₅ serves as an ideal internal standard for mass spectrometry (MS)-based applications and as a tracer in metabolic studies, providing invaluable insights for researchers, scientists, and drug development professionals.[3][4][5] Its applications span quantitative proteomics, metabolomics, metabolic flux analysis, and pharmacokinetic studies.[1][3][5]

Chemical Structure and Physicochemical Properties

L-Threonine-¹³C₄,¹⁵N,d₅ is a solid, crystalline substance whose fundamental structure mirrors that of natural L-Threonine.[6][7] The strategic replacement of atoms with their heavy isotopes results in a significant mass shift (M+10) compared to the unlabeled molecule, which is essential for its use in mass spectrometry.

Table 1: Physicochemical Properties of L-Threonine-¹³C₄,¹⁵N,d₅

| Property | Value | Reference |

| CAS Number | 2378755-51-0 | [3] |

| Molecular Formula | ¹³C₄H₄D₅¹⁵NO₃ | [3] |

| Linear Formula | ¹³CD₃¹³CD(OH)¹³CD(¹⁵NH₂)¹³COOH | [8] |

| Molecular Weight | 129.11 g/mol | [3] |

| Mass Shift | M+10 | |

| Appearance | Solid | [6] |

| Melting Point | ~256 °C (with decomposition) | [6][9] |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Isotopic Purity (¹⁵N) | ≥98 atom % | |

| Isotopic Purity (D) | ≥98 atom % | |

| Chemical Purity | ≥95% (CP) | [6] |

| SMILES String | O--INVALID-LINK--([2H])--INVALID-LINK--(O)--INVALID-LINK--([2H])[2H]">13C=O | |

| InChI Key | AYFVYJQAPQTCCC-OWPUPSSQSA-N |

Core Applications in Research and Development

The unique properties of L-Threonine-¹³C₄,¹⁵N,d₅ make it an indispensable tool in several advanced research areas.

-

Quantitative Proteomics: In "bottom-up" proteomics, proteins are digested into peptides, which are then analyzed by mass spectrometry. Labeled amino acids are used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to create a "heavy" proteome that serves as an internal standard for precise quantification of protein expression changes between different cell populations.[6][7]

-

Metabolomics and Metabolic Flux Analysis (MFA): As a tracer, L-Threonine-¹³C₄,¹⁵N,d₅ can be introduced into biological systems to track the metabolic fate of threonine.[5] By analyzing the incorporation of heavy isotopes into downstream metabolites, researchers can map metabolic pathways and quantify the rates (fluxes) of various biochemical reactions.

-

Pharmacokinetics (PK): The use of deuterium in drug molecules has been shown to potentially alter their metabolic and pharmacokinetic profiles.[3][5] Stable isotope-labeled compounds are used as tracers in drug development to quantify the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[3]

-

Internal Standard for Bioanalysis: In clinical and preclinical studies, accurate measurement of amino acids or other small molecules in biological fluids (e.g., plasma, urine) is critical. L-Threonine-¹³C₄,¹⁵N,d₅ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its similar chemical behavior and distinct mass, correcting for variations in sample preparation and instrument response.[5]

-

Biomolecular NMR: Isotope labeling is essential for nuclear magnetic resonance (NMR) studies of proteins and other macromolecules. Incorporating ¹³C and ¹⁵N enhances NMR signals, allowing researchers to determine the three-dimensional structure, dynamics, and binding interactions of complex biological molecules.[1][2][4]

Experimental Protocols

Protocol: Quantification of L-Threonine in Human Plasma using LC-MS/MS

This protocol describes a standard method for accurately measuring the concentration of L-Threonine in a plasma sample using L-Threonine-¹³C₄,¹⁵N,d₅ as an internal standard (IS).

1. Objective: To determine the absolute concentration of L-Threonine in human plasma samples via isotope dilution mass spectrometry.

2. Materials and Reagents:

-

L-Threonine (unlabeled standard)

-

L-Threonine-¹³C₄,¹⁵N,d₅ (Internal Standard)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (B52724) (ACN), LC-MS Grade

-

Methanol (MeOH), LC-MS Grade

-

Formic Acid (FA), LC-MS Grade

-

Ultrapure Water

3. Workflow Diagram

4. Sample Preparation:

-

Prepare a stock solution of L-Threonine-¹³C₄,¹⁵N,d₅ (IS) at 10 µg/mL in 50% MeOH.

-

Prepare calibration standards by spiking known concentrations of unlabeled L-Threonine into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 20 minutes to ensure complete precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an LC-MS vial for analysis.

5. LC-MS/MS Instrumentation and Conditions:

-

LC System: UHPLC system.

-

Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 85% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, return to 85% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions (example):

-

L-Threonine: Q1 120.1 -> Q3 74.1

-

L-Threonine-¹³C₄,¹⁵N,d₅ (IS): Q1 130.1 -> Q3 80.1

-

6. Data Analysis:

-

Integrate the peak areas for both the analyte (L-Threonine) and the internal standard (L-Threonine-¹³C₄,¹⁵N,d₅).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathways Involving L-Threonine

L-Threonine is a central node in metabolism. Once in the cell, it can either be incorporated into new proteins or be catabolized through several pathways. The use of L-Threonine-¹³C₄,¹⁵N,d₅ allows researchers to trace the flow of its carbon and nitrogen atoms through these routes.

As illustrated, L-Threonine has two primary fates:

-

Anabolism: Its most direct role is serving as a building block for protein synthesis.

-

Catabolism: It can be degraded via two main pathways. The threonine dehydrogenase pathway converts it to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. The threonine dehydratase pathway converts it to α-ketobutyrate, which is further metabolized to propionyl-CoA. Tracing the ¹³C and ¹⁵N labels through these products provides a quantitative measure of pathway activity.

References

- 1. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]

- 2. L-Threonine (Dâ , 97%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Threonine-13C4,d5,15N | CAS#:2378755-51-0 | Chemsrc [chemsrc.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-スレオニン-13C4,15N 98 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 7. L-Threonine-13C4,15N 98 atom % 13C, 98 atom % 15N | 202468-39-1 [sigmaaldrich.com]

- 8. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) [sigmaaldrich.com]

- 9. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of L-Threonine-¹³C₄,¹⁵N,d₅

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of the stable isotope-labeled amino acid, L-Threonine-¹³C₄,¹⁵N,d₅. This isotopologue is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems.

Introduction

L-Threonine-¹³C₄,¹⁵N,d₅ is an essential amino acid where all four carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N), and five hydrogen atoms are substituted with deuterium (B1214612) (d). This extensive labeling provides a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic flux analysis.[1][2][3] Its applications span from fundamental research in biomolecular NMR to advanced clinical studies.[4][5]

Table 1: Properties of L-Threonine-¹³C₄,¹⁵N,d₅

| Property | Value |

| Chemical Formula | ¹³C₄H₄D₅¹⁵NO₃ |

| Molecular Weight | 129.11 g/mol |

| CAS Number | 2378755-51-0[6] |

| Isotopic Enrichment (¹³C) | ≥ 99% |

| Isotopic Enrichment (¹⁵N) | ≥ 98% |

| Isotopic Enrichment (D) | ≥ 98% |

| Chemical Purity | ≥ 95% |

Data sourced from commercial suppliers.

Synthesis of L-Threonine-¹³C₄,¹⁵N,d₅

The synthesis of multiply-labeled L-Threonine is a complex process that can be achieved through two primary routes: chemical synthesis and microbial fermentation. Both methods are designed to ensure high isotopic enrichment and stereochemical purity.

Chemoenzymatic Synthesis Approach

A chemoenzymatic approach offers precise control over the stereochemistry and the position of isotopic labels.[7][] A plausible synthetic route would involve the stereoselective synthesis of an L-threonine precursor followed by the introduction of the isotopic labels.

Experimental Protocol: Representative Chemoenzymatic Synthesis

-

Preparation of Labeled Precursors: The synthesis would commence with commercially available, highly enriched precursors. For example, ¹³C-labeled acetaldehyde (B116499) and a deuterated, ¹⁵N-labeled glycine (B1666218) derivative.

-

Aldol (B89426) Condensation: A key step involves an aldol condensation reaction catalyzed by a stereoselective enzyme, such as L-threonine aldolase.[5][9] This enzyme facilitates the C-C bond formation with the desired (2S, 3R) stereochemistry of L-threonine.

-

Reaction Conditions: The enzymatic reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature to ensure optimal enzyme activity and stability.

-

Purification of Intermediate: The resulting labeled L-threonine precursor is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

-

Deprotection: If protecting groups were used on the precursors, a final deprotection step is necessary to yield the final L-Threonine-¹³C₄,¹⁵N,d₅.

Caption: Chemoenzymatic synthesis of L-Threonine-¹³C₄,¹⁵N,d₅.

Microbial Fermentation Approach

Microbial fermentation is a common method for the large-scale production of amino acids. By using genetically engineered microorganisms and a defined culture medium containing isotopically labeled precursors, high yields of labeled L-Threonine can be achieved.

Experimental Protocol: Microbial Fermentation

-

Strain Selection: A high-yield L-threonine producing strain of Escherichia coli or Corynebacterium glutamicum is typically used.[10]

-

Culture Medium: A minimal medium is prepared with ¹³C-glucose as the sole carbon source, [¹⁵N]ammonium salt as the nitrogen source, and heavy water (D₂O) to introduce deuterium.

-

Fermentation: The microorganisms are cultured under controlled conditions (temperature, pH, aeration) in a bioreactor. The cells uptake the labeled precursors and incorporate them into the L-threonine biosynthesis pathway.

-

Harvesting: After the desired cell density and product concentration are reached, the cells are harvested, and the L-threonine is extracted from the culture supernatant.

Purification of L-Threonine-¹³C₄,¹⁵N,d₅

Purification is a critical step to ensure the high chemical and isotopic purity of the final product. A multi-step purification strategy is often employed.

Experimental Protocol: Purification

-

Initial Separation: The crude product from either synthesis method is first subjected to a preliminary separation to remove bulk impurities. This can involve filtration, centrifugation, and precipitation.

-

Ion-Exchange Chromatography (IEX): IEX is a highly effective method for purifying amino acids.[11][12]

-

Column: A cation-exchange column is typically used.

-

Binding: The crude L-threonine solution is loaded onto the column at a specific pH where it carries a net positive charge and binds to the negatively charged resin.

-

Washing: The column is washed with a buffer to remove unbound impurities.

-

Elution: A pH or salt gradient is applied to elute the bound L-threonine.

-

-

Chiral Purification (if necessary): To ensure the final product is enantiomerically pure L-threonine and free from its diastereomer, D-allo-threonine, a chiral chromatography step may be employed.[13][14] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.

-

Final Crystallization: The purified L-threonine fractions are pooled, concentrated, and crystallized to obtain a high-purity solid product.

-

Quality Control: The final product is analyzed for chemical purity (HPLC), isotopic enrichment (mass spectrometry), and stereochemical purity (chiral HPLC).

Caption: Purification workflow for L-Threonine-¹³C₄,¹⁵N,d₅.

Table 2: Representative Purification Parameters

| Step | Method | Stationary Phase | Mobile Phase/Eluent |

| Primary Purification | Cation-Exchange Chromatography | Sulfonated Polystyrene Resin | pH and Salt Gradient Buffers |

| Chiral Separation | Chiral HPLC | Chiral Crown Ether or Ligand-Exchange | Aqueous/Organic Mobile Phase |

| Final Polish | Crystallization | - | Ethanol/Water |

Applications in Research

The primary application of L-Threonine-¹³C₄,¹⁵N,d₅ is in metabolic flux analysis (MFA) to quantitatively track the fate of threonine in various metabolic pathways.[15][16][17]

Threonine Metabolism

Threonine is a precursor for the synthesis of other amino acids, notably glycine and serine. It can also be catabolized through the threonine dehydrogenase pathway to produce acetyl-CoA and glycine, which can then enter the TCA cycle and one-carbon metabolism, respectively.[18]

Caption: Simplified overview of L-Threonine metabolic pathways.

By introducing L-Threonine-¹³C₄,¹⁵N,d₅ into a biological system, researchers can trace the incorporation of the labeled atoms into downstream metabolites, providing a quantitative measure of the flux through these pathways. This is invaluable for understanding cellular metabolism in both healthy and diseased states.

Conclusion

The synthesis and purification of L-Threonine-¹³C₄,¹⁵N,d₅ is a sophisticated process requiring expertise in stereoselective organic synthesis or microbial fermentation, coupled with advanced purification techniques. The resulting highly enriched and pure product is an indispensable tool for researchers in the life sciences, enabling detailed investigation of metabolic pathways and cellular physiology.

References

- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 2. anl.gov [anl.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 193.16.218.141 [193.16.218.141]

- 12. sinobiological.com [sinobiological.com]

- 13. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

- 17. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

L-Threonine-¹³C₄,¹⁵N,d₅: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis for L-Threonine-¹³C₄,¹⁵N,d₅, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document outlines the key quality parameters, the analytical methodologies used to determine them, and a generalized workflow for the certification process. L-Threonine-¹³C₄,¹⁵N,d₅ serves as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its applications are prominent in metabolic research, proteomic studies, and pharmacokinetic analyses.

Data Presentation: Summary of Quantitative Specifications

The following table summarizes the typical quantitative data found on a certificate of analysis for L-Threonine-¹³C₄,¹⁵N,d₅, compiled from various suppliers. These specifications are critical for ensuring the accuracy and reproducibility of experimental results.

| Parameter | Specification |

| Chemical Formula | ¹³C₄H₄¹⁵ND₅O₃ |

| Molecular Weight | 129.11 g/mol |

| Chemical Purity (CP) | ≥ 95%[4][5] |

| Isotopic Enrichment | |

| ¹³C | ≥ 98-99 atom %[6] |

| ¹⁵N | ≥ 98 atom %[6] |

| Deuterium (D) | ≥ 98 atom % |

| Physical Appearance | Solid |

| Storage Temperature | Room Temperature[7] |

Experimental Protocols

The accurate determination of the quality parameters listed above relies on sophisticated analytical techniques. The following are detailed methodologies for the key experiments typically cited in a certificate of analysis for stable isotope-labeled compounds.

Determination of Chemical and Isotopic Purity by Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and assessing the isotopic enrichment of L-Threonine-¹³C₄,¹⁵N,d₅.

-

Sample Preparation: A small, accurately weighed sample of the labeled threonine is dissolved in a suitable solvent, such as a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, to a known concentration.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample solution is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the desired isotopologues. The relative intensities of the peaks corresponding to the fully labeled species and any residual unlabeled or partially labeled species are used to calculate the isotopic enrichment. Chemical purity is assessed by detecting and quantifying any impurity peaks in the spectrum.

A study has reported a GC/MS method for the simultaneous measurement of ¹³C and ¹⁵N isotopic enrichments of threonine.[8] This method has demonstrated good long-term reproducibility and intra-day repeatability.[8]

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the molecular structure and assess the position-specific incorporation of the stable isotopes.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O) to a concentration suitable for NMR analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals in the ¹H spectrum at positions expected to be deuterated, and the presence of signals in the ¹³C spectrum, confirm the isotopic labeling.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared to reference spectra of unlabeled L-Threonine to confirm the structural integrity of the molecule. The high isotopic purity of the material leads to reliable results.[6]

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the generalized workflow for the quality control and generation of a certificate of analysis for a stable isotope-labeled compound.

Caption: Workflow for the generation of a Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) [sigmaaldrich.com]

- 5. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy ʟ-Threonine- 13 C 4 , 15 N endotoxin tested, 98 atom 15 N, 98 atom 13 C, 95 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. L-Threonine (13C4, 97-99%; D5, 97-99%; 15N, 97-99%)|CIL [otsuka.co.jp]

- 8. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Threonine-¹³C₄,¹⁵N,d₅ for Researchers and Drug Development Professionals

Introduction: L-Threonine-¹³C₄,¹⁵N,d₅ is a stable, isotopically labeled form of the essential amino acid L-Threonine. This "heavy" amino acid is a powerful tool in metabolic research, proteomics, and drug development. By incorporating carbon-13, nitrogen-15, and deuterium (B1214612) isotopes, researchers can accurately trace and quantify the metabolic fate of threonine and its incorporation into proteins. This technical guide provides a comprehensive overview of the commercial suppliers, key applications, experimental considerations, and relevant metabolic pathways for utilizing L-Threonine-¹³C₄,¹⁵N,d₅ in your research.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer L-Threonine-¹³C₄,¹⁵N,d₅ and its isotopic variants. The choice of supplier may depend on factors such as isotopic purity, available quantities, and cost. Below is a summary of offerings from prominent commercial vendors.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | L-Threonine-¹³C₄,¹⁵N,2,3,4,4,4-d₅ | 749869 | 99 atom % ¹³C; 98 atom % ¹⁵N; 98 atom % D | ≥95% (CP) | ¹³C₄H₄D₅¹⁵NO₃ | 129.11 |

| Cambridge Isotope Laboratories, Inc. | L-Threonine (¹³C₄, 97-99%; D₅, 97-99%; ¹⁵N, 97-99%) | CDNLM-6814-PK | 97-99% for each isotope | ≥98% | ¹³C₄D₅H₄¹⁵NO₃ | 129.11 |

| MedChemExpress | L-Threonine-¹³C₄,¹⁵N,d₅ | HY-N0658S2 | Not specified | ≥98% | ¹³C₄H₄D₅¹⁵NO₃ | 129.11 |

Key Applications and Experimental Protocols

L-Threonine-¹³C₄,¹⁵N,d₅ is primarily utilized in tracer studies for metabolic flux analysis and in quantitative proteomics through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Metabolic Flux Analysis (MFA)

Objective: To quantify the rates (fluxes) of metabolic pathways in a biological system. By introducing ¹³C and ¹⁵N labeled threonine, researchers can trace the incorporation of these isotopes into downstream metabolites, providing insights into the activity of various metabolic routes.

General Experimental Workflow:

-

Cell Culture and Isotope Labeling:

-

Culture cells in a defined medium where unlabeled L-Threonine is replaced with L-Threonine-¹³C₄,¹⁵N,d₅.

-

The duration of labeling depends on the specific research question and the turnover rate of the metabolites of interest. For steady-state MFA, cells should be cultured for a sufficient period to achieve isotopic equilibrium. For non-stationary MFA, samples are collected at multiple time points during the labeling process.[1]

-

-

Metabolite Extraction:

-

Quench metabolic activity rapidly, often using cold methanol (B129727) or other solvent mixtures.

-

Extract intracellular metabolites using appropriate solvent systems (e.g., methanol/water, chloroform/methanol/water).

-

-

Analytical Detection (Mass Spectrometry or NMR):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize extracted metabolites to increase their volatility for GC separation. The mass spectrometer is used to determine the mass isotopomer distribution of the metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Separate metabolites using liquid chromatography and detect their mass isotopomer distributions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the samples to determine the positional enrichment of ¹³C and ¹⁵N in key metabolites.[2][3]

-

-

Data Analysis and Flux Calculation:

-

Correct raw analytical data for the natural abundance of isotopes.

-

Use metabolic modeling software (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic network model and estimate the intracellular fluxes.

-

Quantitative Proteomics (SILAC)

Objective: To accurately quantify differences in protein abundance between different cell populations. In a SILAC experiment, one cell population is grown in a "heavy" medium containing an isotopically labeled amino acid like L-Threonine-¹³C₄,¹⁵N,d₅, while the control population is grown in a "light" medium with the natural amino acid.

General Experimental Workflow:

-

Cell Culture and Labeling:

-

Culture two cell populations in media that are identical except for the isotopic form of an essential amino acid (in this case, threonine). One population receives the "heavy" L-Threonine-¹³C₄,¹⁵N,d₅, and the other receives "light" (unlabeled) L-Threonine.

-

Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five to six doublings.[4]

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations.

-

-

Sample Pooling and Protein Extraction:

-

Combine equal numbers of cells (or equal amounts of protein) from the "heavy" and "light" populations.

-

Lyse the combined cell pellet and extract the total proteome.

-

-

Protein Digestion and Peptide Fractionation:

-

Digest the protein mixture into peptides using an enzyme such as trypsin.

-

Optionally, fractionate the peptide mixture to reduce complexity before MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the intensities of the heavy and light peptides reflects the relative abundance of the protein in the two cell populations.

-

Threonine Metabolic Pathways

Understanding the metabolic pathways of threonine is crucial for designing and interpreting tracer experiments. L-Threonine is an essential amino acid that serves as a building block for proteins and a precursor for other metabolites.

Threonine Biosynthesis

In microorganisms and plants, threonine is synthesized from aspartate. This pathway is not present in humans, making threonine an essential dietary amino acid.

Threonine Degradation

Threonine can be catabolized through several pathways, with the specific route varying between organisms.

-

Threonine Dehydrogenase Pathway: In many organisms, threonine is converted to 2-amino-3-ketobutyrate by threonine dehydrogenase. This intermediate is then cleaved into glycine (B1666218) and acetyl-CoA.[5]

-

Threonine Dehydratase Pathway: Alternatively, threonine can be deaminated by threonine dehydratase to form α-ketobutyrate, which can then be further metabolized.[5] In humans, where the threonine dehydrogenase gene is inactive, this is a major catabolic route.[6]

Role in Signaling Pathways

Amino acids, including threonine, are not only building blocks but also signaling molecules that can influence cellular processes. A key pathway regulated by amino acid availability is the mTOR (mechanistic Target of Rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[9] The activation of mTORC1 is particularly sensitive to amino acid levels. While the precise mechanisms of threonine sensing are still under investigation, it is known that the presence of sufficient amino acids is a prerequisite for mTORC1 activation, which in turn promotes protein synthesis and inhibits autophagy.

Conclusion

L-Threonine-¹³C₄,¹⁵N,d₅ is an invaluable tool for researchers in the life sciences. Its application in metabolic flux analysis and quantitative proteomics provides deep insights into cellular physiology and disease states. By understanding the available commercial sources, mastering the experimental workflows, and having a solid grasp of the underlying metabolic and signaling pathways, researchers can effectively leverage this powerful isotopic tracer to advance their scientific discoveries and contribute to the development of new therapeutics.

References

- 1. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Threonine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal amino acid sensor â A review [animbiosci.org]

Isotopic purity of L-Threonine-13C4,15N,d5

An In-depth Technical Guide to the Isotopic Purity of L-Threonine-¹³C₄,¹⁵N,d₅

Introduction

Isotopically labeled compounds are crucial tools in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of molecules in complex biological systems.[1][2][3] L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled amino acid where four carbon atoms are replaced with Carbon-13, the nitrogen atom is replaced with Nitrogen-15, and five hydrogen atoms are replaced with deuterium. This extensive labeling creates a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of the isotopic purity of L-Threonine-¹³C₄,¹⁵N,d₅, including quantitative specifications and the experimental protocols used for its determination.

Data Presentation: Isotopic and Chemical Purity Specifications

The isotopic purity of L-Threonine-¹³C₄,¹⁵N,d₅ is a critical parameter that defines its suitability for various research applications. The following table summarizes the typical specifications for this compound as provided by various suppliers.

| Specification | Value | Reference |

| Isotopic Purity | ||

| ¹³C Atom % | 99% | |

| ¹⁵N Atom % | 98% | [1][4] |

| Deuterium (D) Atom % | 98% | |

| Chemical Purity | ||

| Purity (CP) | ≥95% | |

| Physical Properties | ||

| Form | Solid | |

| Molecular Weight | 129.11 g/mol | [5] |

| Melting Point | 256 °C (decomposes) |

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment in amino acids like L-Threonine-¹³C₄,¹⁵N,d₅ requires sophisticated analytical techniques. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of amino acid isotopic enrichment due to its high sensitivity and resolution.[6][8]

Methodology:

-

Derivatization: Amino acids are non-volatile and require chemical derivatization to increase their volatility for GC analysis.[6][7] Common derivatizing agents include N-acetyl-n-propyl (NAP) esters or tert-butyldimethylsilyl (tBDMS) derivatives.[6][9] This step is critical as it can introduce isotopic fractionation if not performed carefully.[8]

-

Gas Chromatography (GC) Separation: The derivatized amino acids are injected into a gas chromatograph. A capillary column, often with a bonded phase of 5% phenyl, 95% methyl silicone, is typically used to separate the different amino acids based on their boiling points and interactions with the stationary phase.[6]

-

Mass Spectrometry (MS) Analysis: As the separated amino acids elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) or Chemical Ionization (CI) can be used.[6][9] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the isotopically labeled L-Threonine and its unlabeled counterpart. The isotopic enrichment is calculated from the relative abundances of the ion peaks.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative to GC-MS, with the primary advantage of not requiring derivatization for many amino acids.[7][10]

Methodology:

-

Liquid Chromatography (LC) Separation: The amino acid sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reverse-phase column.

-

Mass Spectrometry (MS) Analysis: The eluent from the LC column is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass analyzer then separates the ions based on their m/z ratio to determine the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the specific sites and extent of isotopic labeling within a molecule.[1] For L-Threonine-¹³C₄,¹⁵N,d₅, ¹³C and ¹⁵N NMR would be particularly informative.

Methodology:

-

Sample Preparation: A high-purity sample of the isotopically labeled L-Threonine is dissolved in a suitable deuterated solvent.

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C and ¹⁵N analysis, specific pulse sequences are used to acquire the respective spectra.

-

Spectral Analysis: The resulting NMR spectrum will show signals corresponding to the ¹³C and ¹⁵N nuclei. The chemical shifts and coupling constants can confirm the positions of the isotopic labels. The integral of the signals can be used to quantify the level of enrichment at each labeled position. This technique is particularly suitable for biomolecular NMR studies.[11]

Visualizations

Experimental Workflow for Isotopic Purity Determination by GC-MS

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Threonine-13C4,d5,15N | CAS#:2378755-51-0 | Chemsrc [chemsrc.com]

- 4. eurisotop.com [eurisotop.com]

- 5. L-Threonine (13C4, 97-99%; D5, 97-99%; 15N, 97-99%)|CIL [otsuka.co.jp]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. alexandraatleephillips.com [alexandraatleephillips.com]

- 8. jamstec.go.jp [jamstec.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]

In-Depth Technical Guide: L-Threonine-13C4,15N,d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isotopically labeled amino acid L-Threonine-13C4,15N,d5, with a focus on its molecular properties. This information is critical for researchers utilizing stable isotope-labeled compounds in metabolic research, proteomics, and drug development studies.

Core Molecular Data

Isotopically labeled compounds are essential tools in modern scientific research, allowing for the tracing and quantification of molecules in complex biological systems. This compound is a heavy-labeled variant of the essential amino acid L-Threonine. The incorporation of four Carbon-13 (¹³C) atoms, one Nitrogen-15 (¹⁵N) atom, and five Deuterium (d or ²H) atoms significantly increases its molecular weight compared to the natural form.

This stable isotope labeling does not alter the chemical properties of the molecule, making it an ideal tracer for metabolic flux analysis, protein quantification, and as an internal standard in mass spectrometry-based applications.

Molecular Weight Comparison

The precise mass of L-Threonine and its isotopologues is fundamental for accurate experimental design and data analysis. The following table summarizes the molecular weights of L-Threonine and its common isotopically labeled forms.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| L-Threonine | C₄H₉NO₃ | 119.12[1] |

| L-Threonine-¹³C₄,¹⁵N | ¹³C₄H₉¹⁵NO₃ | 124.08[2][3][4] |

| L-Threonine-¹³C₄,¹⁵N,d₅ | ¹³C₄H₄D₅¹⁵NO₃ | 129.11 [5][6][7] |

Isotopic Labeling of L-Threonine

The following diagram illustrates the relationship between the unlabeled L-Threonine and its isotopically labeled variant, this compound, highlighting the specific atoms that are substituted with heavy isotopes.

Caption: Isotopic relationship between L-Threonine and its labeled form.

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS).

Mass Spectrometry for Molecular Weight Determination

Objective: To accurately determine the monoisotopic mass of the labeled compound and confirm isotopic purity.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used. The instrument is calibrated using a known standard to ensure high mass accuracy.

-

Ionization: Electrospray ionization (ESI) is a common technique for amino acids. The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the differentiation of isotopes.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound. The measured m/z value is used to calculate the molecular weight. The isotopic distribution pattern is also analyzed to confirm the incorporation of the desired number of heavy isotopes.

The following workflow diagram illustrates the process of molecular weight determination using mass spectrometry.

Caption: Workflow for molecular weight determination by mass spectrometry.

References

- 1. This compound [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]

- 4. calpaclab.com [calpaclab.com]

- 5. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) [sigmaaldrich.com]

Introduction to metabolic flux analysis using labeled amino acids

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) has become a critical tool in systems biology, offering a detailed view of the biochemical reactions that support cellular life.[1] By measuring the rates of metabolic reactions, known as fluxes, MFA provides significant insights into cellular physiology. This is especially important in biomedical research and drug development, where understanding the metabolic changes in diseases like cancer can lead to new therapeutic targets and insights into drug mechanisms.[1][2]

This guide provides a thorough overview of the principles of MFA, detailed experimental procedures, and how to interpret the data to advance research and development.

Core Principles of Metabolic Flux Analysis

Metabolic Flux Analysis is the process of quantifying the flow of metabolites through the complex network of pathways in a biological system.[3] While other "omics" technologies offer static pictures of cellular components, MFA provides dynamic information about how cells use nutrients to create energy and biomass.[1] The foundation of MFA is the mass balance principle, which states that in a steady- Bstate system, the rate at which a metabolite is produced must equal its rate of consumption.[3]

However, simple stoichiometric balancing is often not enough to determine fluxes in complex, interconnected pathways.[3] To address this, MFA uses isotopic tracers, most commonly Carbon-13 (¹³C), to follow the path of atoms through the metabolic network.[3] By introducing a ¹³C-labeled substrate, such as an amino acid, into a cell culture, researchers can track the incorporation of the heavy isotope into various metabolites.[3]

The Role of Labeled Amino Acids

Stable isotope-labeled amino acids, particularly those with ¹³C and ¹⁵N, are essential tools in modern biological research.[4] These non-radioactive isotopes allow for the precise tracking and measurement of amino acids and their metabolic products in complex biological systems.[4] By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can differentiate and trace molecules using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Amino acids like ¹³C-glutamine are frequently used to investigate the tricarboxylic acid (TCA) cycle.[5] Recent studies have shown that glutamine is often a primary source for feeding the TCA cycle.[5] The contribution of glutamine to the TCA cycle can be measured by looking at the labeling of malate (B86768) and aspartate for four-carbon units, and acetyl-CoA and fatty acids for two-carbon units.[5] Citrate is a key molecule as it reflects both two- and four-carbon units of the TCA cycle.[5]

Experimental Workflow

The general workflow for a ¹³C-MFA experiment involves multiple steps that require careful planning and advanced data analysis. The process begins with culturing cells in a medium containing a ¹³C-labeled amino acid until they reach a metabolic and isotopic steady state.[3] The metabolism is then stopped, and metabolites are extracted for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The resulting data on mass isotopomer distributions are used in a computational model to estimate the intracellular fluxes that best explain the observed labeling patterns.[3]

Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

a. Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

-

Adaptation: Culture cells in standard medium to ensure consistent growth.

-

Labeling: When cells reach the desired confluency, replace the standard medium with a medium containing the ¹³C-labeled amino acid (e.g., [U-¹³C5]-Glutamine).

-

Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. This can vary depending on the cell type and metabolic rates but often requires at least 24 hours.[8]

b. Metabolite Extraction

-

Quenching: Quickly stop all enzymatic reactions by washing the cells with ice-cold saline solution.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

-

Collection: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

c. GC-MS Analysis

-

Derivatization: To make the metabolites volatile for GC-MS analysis, they must be derivatized.[9] A common method is to add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate, followed by the addition of a silylating agent like MTBSTFA.[10]

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation and Detection: The gas chromatograph separates the metabolites, which are then ionized and detected by the mass spectrometer.[11] The mass spectrometer measures the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.[11]

| Parameter | Condition |

| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 ml/min |

| Injection Volume | 1 µl |

| Oven Program | Initial temp 100°C for 2 min, ramp to 320°C |

| Injector Temp | 250°C |

| Ion Source Temp | 230°C |

| Electron Energy | 70 eV |

| Table 1: Example GC-MS analytical conditions.[10] |

Data Presentation and Interpretation

The primary data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) for various metabolites. The MID shows the fraction of each metabolite that contains a certain number of ¹³C atoms (M+0, M+1, M+2, etc.). These data are then used to calculate the metabolic fluxes.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Glutamate | 0.05 | 0.01 | 0.02 | 0.03 | 0.09 | 0.80 |

| Citrate | 0.10 | 0.02 | 0.15 | 0.05 | 0.60 | 0.08 |

| Malate | 0.20 | 0.05 | 0.40 | 0.10 | 0.25 | - |

| Aspartate | 0.22 | 0.06 | 0.42 | 0.09 | 0.21 | - |

| Table 2: Example Mass Isotopomer Distribution Data from a [U-¹³C5]-Glutamine tracing experiment. Data is hypothetical and for illustrative purposes. |

Application in Drug Development and Signaling Pathway Analysis

MFA is a valuable tool in drug discovery for identifying metabolic pathways that are crucial for the survival of pathogens or the progression of diseases. By targeting these pathways, researchers can develop new therapeutic strategies. For example, in cancer research, MFA has been key in revealing the altered metabolism of tumor cells, which has led to the development of targeted therapies.[2][3]

One common application is to trace the metabolism of labeled glutamine through the TCA cycle, a central hub of cellular metabolism.

Caption: Tracing ¹³C-Glutamine through the Tricarboxylic Acid (TCA) Cycle.

By analyzing the labeling patterns of the TCA cycle intermediates, researchers can determine the relative contribution of glutamine to the cycle. This can be particularly useful in studying cancer cells, which often exhibit glutamine addiction. A drug that inhibits glutamine metabolism would be expected to reduce the incorporation of ¹³C from labeled glutamine into the TCA cycle intermediates.

Conclusion

Metabolic Flux Analysis using labeled amino acids is a powerful technique for understanding the dynamic nature of cellular metabolism. It provides quantitative data on metabolic rates that are invaluable for basic research and drug development.[1] With applications in various fields, including disease research and metabolic engineering, MFA is an essential tool for modern life scientists.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 7. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 10. Sample preparation and GC‐MS for metabolic flux analysis [bio-protocol.org]

- 11. shimadzu.com [shimadzu.com]

Methodological & Application

Application Note: L-Threonine-¹³C₄,¹⁵N,d₅ for Advanced Metabolic Labeling in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1][2] The technique involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, "heavy" isotope-labeled counterpart.[3][4] Cells grown in this medium incorporate the heavy amino acid into all newly synthesized proteins.[4] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope) and "heavy" media, one can achieve highly accurate relative quantification of protein abundance.[5] L-Threonine-¹³C₄,¹⁵N,d₅ is a highly enriched stable isotope-labeled form of the essential amino acid L-Threonine, designed for advanced metabolic labeling experiments that aim to trace the flow of both carbon and nitrogen atoms, as well as hydrogen atoms, through various metabolic pathways.[6][7] This multi-isotope labeled threonine serves as a powerful tracer for metabolic flux analysis and quantitative proteomics, providing a mass shift of +10 Da compared to its unlabeled counterpart.

The inclusion of deuterium (B1214612) (d₅) in addition to ¹³C and ¹⁵N offers a unique advantage for tracing metabolic pathways beyond simple protein incorporation, as the fates of hydrogen atoms can be followed.[7] This application note provides a detailed protocol for the use of L-Threonine-¹³C₄,¹⁵N,d₅ in cell culture for quantitative proteomics and metabolic flux studies.

Key Experimental Considerations

Successful labeling requires the complete replacement of endogenous "light" threonine with the "heavy" labeled version. This is achieved by using a custom cell culture medium that is deficient in L-Threonine and supplementing it with L-Threonine-¹³C₄,¹⁵N,d₅.

Quantitative Data Summary

The following table provides recommended parameters for designing a cell culture labeling experiment using L-Threonine-¹³C₄,¹⁵N,d₅. These values are starting points and may require optimization depending on the specific cell line and experimental goals.

| Parameter | Recommended Range/Value | Notes |

| L-Threonine-¹³C₄,¹⁵N,d₅ Conc. | Same as physiological concentration | Match the concentration of L-Threonine in the corresponding standard medium (e.g., DMEM, RPMI-1640). |

| Cell Type | Proliferating mammalian cells | The protocol is applicable to any cell line that can be cultured in vitro.[3] |

| Adaptation Phase | Minimum of 5-6 cell doublings | Essential to ensure >95% incorporation of the heavy amino acid into the proteome.[4][8] |

| Dialyzed Serum | 10% (v/v) Dialyzed FBS | Crucial to minimize the introduction of unlabeled amino acids from the serum. |

| Incorporation Check | Recommended before experiment | A small sample of labeled cells should be analyzed by MS to confirm >95% labeling efficiency.[2] |

| Downstream Analysis | LC-MS/MS | The primary analysis method for SILAC-based quantitative proteomics.[9] |

Experimental Protocol

This protocol outlines the steps for labeling a cell population with L-Threonine-¹³C₄,¹⁵N,d₅ for a comparative proteomics experiment. A parallel "light" culture is prepared using standard L-Threonine.

I. Materials and Reagents

-

L-Threonine-¹³C₄,¹⁵N,d₅ (heavy)

-

L-Threonine (light)

-

L-Threonine-deficient cell culture medium (e.g., custom RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Mammalian cell line of interest

-

Standard cell culture reagents and consumables (flasks, plates, PBS, trypsin-EDTA)

-

Sterile filter units (0.22 µm)

-

Reagents for protein extraction and digestion (e.g., lysis buffer, DTT, iodoacetamide, trypsin)[9]

II. Preparation of Labeling Media

-

Prepare Stock Solutions: Aseptically prepare stock solutions of "heavy" L-Threonine-¹³C₄,¹⁵N,d₅ and "light" L-Threonine in sterile water or PBS.

-

Prepare Complete Media:

-

Heavy Medium: To the L-Threonine-deficient base medium, add the "heavy" L-Threonine-¹³C₄,¹⁵N,d₅ stock solution to the final physiological concentration.

-

Light Medium: To a separate batch of L-Threonine-deficient base medium, add the "light" L-Threonine stock solution to the same final concentration.

-

-

Supplement and Filter: Add dialyzed FBS to a final concentration of 10% (or as required by the cell line) to both the heavy and light media. Sterile filter the complete media using a 0.22 µm filter unit.[8]

-

Storage: Store the prepared media at 4°C, protected from light.[8]

III. Cell Culture and Labeling (Adaptation Phase)

-

Initiate Cultures: Start two separate cultures of the chosen cell line, one in the "heavy" medium and one in the "light" medium.

-

Passage Cells: Culture the cells for a minimum of five to six doublings to ensure complete incorporation of the labeled amino acid.[8] Passage the cells as needed, maintaining them in their respective light or heavy medium.

-

(Optional) Verify Incorporation: After the adaptation phase, harvest a small number of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by LC-MS/MS to confirm that the incorporation efficiency is >95%.

IV. Experimental Phase

-

Apply Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations (e.g., the "heavy" culture) while the other ("light" culture) serves as the control.

-

Harvest Cells: After the treatment period, harvest both the light and heavy cell populations. Wash the cell pellets twice with ice-cold PBS to remove any residual medium.[8]

-

Combine Samples: For accurate quantification, combine the light and heavy cell pellets at a 1:1 ratio based on cell count or protein concentration. Mixing the samples at this early stage minimizes experimental variability.[5]

V. Sample Preparation for Mass Spectrometry

-

Protein Extraction: Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.

-

Protein Digestion: Perform in-solution or in-gel digestion of the extracted proteins. This typically involves reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion with a protease like trypsin.[9][10]

-

Peptide Cleanup: Desalt the resulting peptide mixture using a suitable method (e.g., C18 spin columns) to remove contaminants that can interfere with MS analysis.[9]

-

LC-MS/MS Analysis: Analyze the cleaned peptide sample by high-resolution LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated stable isotopes.[11]

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the light and heavy forms, which reflects the change in protein levels between the two experimental conditions.

Visualizations

.dot

References

- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 5. chempep.com [chempep.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Threonine-13C4,d5,15N | CAS#:2378755-51-0 | Chemsrc [chemsrc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. UWPR [proteomicsresource.washington.edu]

Application Note: Quantitative Analysis of L-Threonine-¹³C₄,¹⁵N,d₅ Labeled Peptides by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate determination of protein abundance and turnover.[1][2][3] The use of heavy isotope-labeled amino acids, such as L-Threonine-¹³C₄,¹⁵N,d₅, allows for the synthesis of internal standards that are chemically identical to their endogenous counterparts but distinguishable by mass.[4][5] This application note provides a detailed protocol for the analysis of peptides labeled with L-Threonine-¹³C₄,¹⁵N,d₅ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled version of the amino acid L-Threonine, where four carbon atoms are replaced with ¹³C, the nitrogen atom is replaced with ¹⁵N, and five hydrogen atoms are replaced with deuterium (B1214612) (d). This heavy labeling results in a significant mass shift, allowing for clear differentiation from the corresponding unlabeled ("light") peptides in a mass spectrum. These labeled peptides are ideal internal standards for absolute quantification (AQUA) of proteins and for studying post-translational modifications.[6]

Principle of the Method

The core principle involves spiking a known concentration of the heavy, labeled peptide standard into a complex biological sample. The heavy peptide serves as an internal reference to accurately quantify the amount of the endogenous, light peptide.[3][6] The sample is then subjected to proteolytic digestion, followed by LC-MS/MS analysis. By comparing the signal intensities of the heavy and light peptide pairs, the absolute quantity of the target protein in the original sample can be determined.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of a target peptide using an L-Threonine-¹³C₄,¹⁵N,d₅ labeled internal standard is depicted below.

Caption: Experimental workflow for quantitative peptide analysis.

Protocols

Materials and Reagents

-

L-Threonine-¹³C₄,¹⁵N,d₅ labeled peptide standard (custom synthesis)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Tris-HCl

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

Sample Preparation Protocol

-

Protein Extraction: Lyse cells or tissues in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Spiking of Internal Standard: Add a known amount of the L-Threonine-¹³C₄,¹⁵N,d₅ labeled peptide standard to the protein lysate. The amount to be added should be optimized based on the expected abundance of the endogenous peptide.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

-

Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Digestion Quenching and Cleanup:

-

Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

-

Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.

-

LC-MS/MS Protocol

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 35% Mobile Phase B over 60 minutes at a flow rate of 300 µL/min.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution Orbitrap or Q-TOF mass spectrometer is recommended.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

MS1 Scan: Full scan from m/z 350-1500.

-

MS2 Scan (Tandem MS): Data-dependent acquisition (DDA) or targeted methods like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) can be used. For quantification, targeted methods are preferred.

-

Collision Energy: Optimize for the specific peptide of interest.

-

Data Presentation